NAAA Potency Advantage Over an Analog
The target compound demonstrates a 7-fold greater inhibitory potency against human NAAA compared to a structurally related analog. This demonstrates a clear structure-activity relationship where the 2-ethylphenyl substitution is highly favored for target engagement [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50: 23 nM |
| Comparator Or Baseline | BDBM50151055 (A related coumarin acetamide analog): IC50 = 160 nM |
| Quantified Difference | 7-fold higher potency (23 nM vs 160 nM) |
| Conditions | Inhibition of human NAAA expressed in HEK293 cells, preincubated for 10 mins, followed by N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide substrate addition. |
Why This Matters
Procurement of this specific compound over the analog is essential to achieve the nanomolar potency required for effective NAAA inhibition in cellular models, as even minor structural changes lead to a significant loss of activity.
- [1] BindingDB. BDBM50151154 (Target Compound) and BDBM50151055 (Comparator). Comparative NAAA IC50 data. View Source
